5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-3-2-4-9(7-8)15-6-5-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYIFQKPOWPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589701 | |
| Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-06-7 | |
| Record name | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the enigma: A Technical Guide to the Potential Mechanism of Action of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the pharmacological potential of the novel chemical entity, 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. As a Senior Application Scientist, this document is structured to provide a comprehensive exploration of its likely mechanisms of action, grounded in the established bioactivities of its core chemical scaffolds. We will dissect the molecule's constituent parts, propose testable hypotheses, and provide detailed experimental workflows to elucidate its therapeutic promise.
Deconstructing the Molecule: A Foundation for Mechanistic Prediction
The structure of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine presents two key pharmacophoric features: the 1,3,4-thiadiazole core and the 3-methylphenoxy-ethyl side chain . Understanding the individual contributions of these moieties is paramount to predicting the compound's overall biological activity.
The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids.[5][6] This structural mimicry suggests a primary hypothesis: the compound may interfere with DNA and RNA synthesis, a mechanism central to the action of many anticancer agents.[5][7][8] Furthermore, the 1,3,4-thiadiazole nucleus is present in numerous approved drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide.[1] Its mesoionic character facilitates passage across biological membranes, enhancing bioavailability and interaction with intracellular targets.[5][9][10]
The 3-methylphenoxy-ethyl side chain is the second critical component. The phenoxy group is a common feature in many drugs and can play a crucial role in biological activity.[11] The addition of a methyl group at the meta position can influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its binding affinity and selectivity for specific biological targets. The ethyl linker provides flexibility, allowing the phenoxy ring to adopt an optimal orientation within a target's binding pocket.
Postulated Mechanisms of Action: A Multi-pronged Approach
Based on the structural analysis, we can propose several plausible mechanisms of action for 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. These hypotheses are not mutually exclusive and warrant experimental validation.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[2][5][6][7][8][9][12][13] The potential mechanisms underpinning this activity are multifaceted:
-
Inhibition of DNA and RNA Synthesis: As a pyrimidine bioisostere, the compound may disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5][7][8]
-
Enzyme Inhibition:
-
Carbonic Anhydrase Inhibition: Given the structural similarity to known carbonic anhydrase inhibitors, this is a prime target for investigation.[1] Inhibition of carbonic anhydrases, particularly isoforms IX and XII which are overexpressed in many tumors, can lead to a decrease in tumor cell pH and inhibit proliferation.
-
Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
-
Lipoxygenase (LOX) Inhibition: Certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against LOX enzymes, which are implicated in the progression of several cancers.[14]
-
-
Induction of Apoptosis: The compound could trigger programmed cell death through various intrinsic and extrinsic pathways.[14]
The following diagram illustrates a potential workflow for investigating the anticancer properties of this compound.
Caption: Proposed workflow for anticancer evaluation.
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is also a cornerstone of many antimicrobial agents.[1][2][15][16][17] The proposed mechanisms include:
-
Disruption of Cell Wall Synthesis: The compound may interfere with the enzymatic machinery responsible for bacterial cell wall biosynthesis.
-
Inhibition of Protein Synthesis: It could potentially bind to bacterial ribosomes and inhibit protein translation.
-
Interference with Nucleic Acid Synthesis: Similar to its potential anticancer mechanism, it may disrupt bacterial DNA replication and transcription.
Anti-inflammatory and Analgesic Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory and analgesic properties.[1][2][7] The likely targets include:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenase (LOX) Enzymes: As mentioned earlier, LOX inhibition can also contribute to anti-inflammatory effects.
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is present in some anticonvulsant agents.[1][2][18][19] Potential mechanisms could involve modulation of ion channels (e.g., sodium, potassium, or calcium channels) or enhancement of GABAergic neurotransmission.
Experimental Protocols for Mechanistic Elucidation
To rigorously test these hypotheses, a series of well-defined experimental protocols are necessary.
In Silico and Initial Screening
| Parameter | Method | Rationale |
| Drug-likeness Prediction | In silico analysis (e.g., Lipinski's Rule of Five, ADMET prediction software) | To assess the compound's potential for oral bioavailability and favorable pharmacokinetic properties.[15][20][21] |
| Target Prediction | In silico molecular docking and virtual screening | To identify potential protein targets by predicting binding affinities and modes.[7][20][22] |
| Broad-Spectrum Bioactivity Screening | High-throughput screening against a panel of cancer cell lines, bacterial and fungal strains. | To identify the most promising therapeutic area for further investigation. |
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potential of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (test compound)
-
Acetazolamide (positive control)
-
DMSO (solvent for compounds)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Add 20 µL of various concentrations of the test compound or acetazolamide to the respective wells. For the control, add 20 µL of DMSO.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Conclusion and Future Directions
The novel compound 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine holds considerable promise as a therapeutic agent due to the well-documented and diverse biological activities of its 1,3,4-thiadiazole core. The proposed mechanisms of action, particularly in the realms of anticancer and antimicrobial therapy, provide a solid foundation for a comprehensive drug discovery program.
The immediate next steps should focus on the synthesis of the compound and its initial in vitro screening against a broad panel of biological targets. Based on these initial findings, a more focused investigation into the most promising therapeutic area can be pursued, following the detailed experimental workflows outlined in this guide. The elucidation of a definitive mechanism of action will be crucial for the rational design of more potent and selective analogs, ultimately paving the way for potential clinical development.
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MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. 2023. Available from: [Link]
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National Institutes of Health. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. 2012. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. 2022. Available from: [Link]
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MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. 2022. Available from: [Link]
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MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. 2023. Available from: [Link]
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Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. 2017. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. 2014. Available from: [Link]
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MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. 2022. Available from: [Link]
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ResearchGate. Bioisostere replacement to design 1,3,4‐thiadiazole from 1,3,4‐oxadiazole. 2019. Available from: [Link]
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National Institutes of Health. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. 2021. Available from: [Link]
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Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. 2011. Available from: [Link]
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PubMed. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. 2022. Available from: [Link]
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An In-depth Technical Guide to the Anticancer Potential of 1,3,4-Thiadiazole Scaffolds
Executive Summary
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3,4-thiadiazole ring has emerged as a "privileged scaffold"—a molecular framework with a remarkable propensity for interacting with diverse biological targets.[1][2] This guide provides a comprehensive technical overview of the 1,3,4-thiadiazole core, elucidating its chemical properties, synthesis, multifaceted mechanisms of anticancer action, and the critical structure-activity relationships that drive its potency. By synthesizing preclinical data with field-proven experimental workflows, this document serves as a foundational resource for researchers aiming to exploit this versatile scaffold in the development of next-generation oncology therapeutics.
The 1,3,4-Thiadiazole Core: A Chemically Privileged Pharmacophore
The 1,3,4-thiadiazole is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Its significance in drug design is not accidental but is rooted in a unique combination of physicochemical properties that render it highly "drug-like."
1.1. Intrinsic Physicochemical Advantages The pharmacological promise of the 1,3,4-thiadiazole scaffold is largely attributable to its inherent molecular architecture. The high aromaticity of the ring system confers significant metabolic stability in vivo, a crucial attribute for any therapeutic agent.[3] Furthermore, its mesoionic character—possessing localized charges yet remaining overall neutral—facilitates the crossing of cellular membranes, contributing to good oral absorption and bioavailability.[3][4][5][6] The sulfur atom not only imparts improved lipid solubility but also provides a site for potential interactions with biological targets through its low-electron-density regions (C-S σ* orbitals).[4][5][7]
1.2. The Power of Bioisosterism A key to the 1,3,4-thiadiazole's success is its function as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[1][4][5][8][9] This structural mimicry allows 1,3,4-thiadiazole derivatives to be recognized by enzymes and receptors involved in DNA synthesis and replication. By competing with natural pyrimidines, these compounds can effectively interfere with these critical cellular processes, leading to the inhibition of cancer cell proliferation.[1][8][9] This foundational mechanism underpins much of its broad-spectrum anticancer activity. The clinical relevance of this scaffold is firmly established, with several FDA-approved drugs, such as the carbonic anhydrase inhibitor Acetazolamide and the kinesin spindle protein (KSP) inhibitor Filanesib (used in clinical trials), featuring this core structure.[4][7][10]
Synthesis of Bioactive 1,3,4-Thiadiazole Scaffolds: A Methodological Overview
The versatility of the 1,3,4-thiadiazole scaffold is matched by the accessibility of its synthetic routes. The choice of a specific synthetic pathway is dictated by the desired substitution pattern at the C2 and C5 positions, which is crucial for tuning biological activity.
2.1. Foundational Synthesis: Acid-Catalyzed Cyclization of Thiosemicarbazides One of the most robust and widely employed methods for constructing the 2-amino-5-substituted-1,3,4-thiadiazole ring is the intramolecular cyclization of thiosemicarbazides. The causality here is straightforward: a strong acid, such as concentrated sulfuric acid, protonates the carbonyl oxygen (if starting from an acylthiosemicarbazide) or facilitates the dehydration and ring closure of the thiosemicarbazide precursor. This method is efficient for generating a library of derivatives with diverse substituents at the 5-position.[1]
Protocol 2.1: Synthesis of 2-Amino-5-(aryl)-1,3,4-thiadiazoles
-
Reactant Preparation: In a conical flask, place 1.0 equivalent of the appropriate aryl thiosemicarbazide.
-
Acid Addition (Catalysis & Dehydration): Carefully add 5-10 volumes of concentrated sulfuric acid dropwise while stirring in an ice bath. The acid acts as both the catalyst and a dehydrating agent, driving the cyclization.
-
Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This neutralizes the excess acid and precipitates the product.
-
Neutralization & Isolation: Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7 is reached. The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-thiadiazole derivative.
2.2. Alternative Synthetic Pathways Other established methods include the reaction of thiocarbohydrazide with carboxylic acids or the alkylation of thiosemicarbazones followed by intramolecular cyclization, a pathway often used for creating more complex, multi-substituted derivatives.[5]
Caption: Key substitution points on the 1,3,4-thiadiazole scaffold.
A Self-Validating Experimental Workflow for Evaluation
To ensure scientific integrity, the evaluation of novel 1,3,4-thiadiazole derivatives must follow a logical and rigorous workflow. Each step is designed to validate the findings of the previous one, from initial cytotoxicity screening to in-depth mechanistic studies.
5.1. Phase 1: In Vitro Cytotoxicity and Selectivity The primary goal is to determine if a compound can kill cancer cells and, crucially, if it does so selectively over healthy cells.
Protocol 5.1: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan, the amount of which is proportional to the number of living cells.
-
Step 1 (Cell Seeding): Seed cancer cells (e.g., MCF-7, HepG2) and a normal cell line (e.g., HUVEC, fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.
-
Step 2 (Compound Treatment): Treat the cells with a serial dilution of the 1,3,4-thiadiazole compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Step 3 (MTT Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4 (Formazan Solubilization): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5 (Data Acquisition): Measure the absorbance at 570 nm using a microplate reader.
-
Step 6 (Analysis): Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
5.2. Phase 2: Elucidation of the Mechanism of Action Once potent and selective compounds are identified, the next step is to understand how they work.
Protocol 5.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
-
Step 1 (Treatment): Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Step 2 (Cell Harvest): Harvest the cells by trypsinization and wash with cold PBS.
-
Step 3 (Fixation): Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.
-
Step 4 (Staining): Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.
-
Step 5 (Analysis): Analyze the cell population using a flow cytometer. The resulting DNA histogram will show the percentage of cells in each phase of the cell cycle, revealing any compound-induced arrest.
Protocol 5.3: Western Blotting for Key Signaling Proteins
-
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, providing a snapshot of the state of signaling pathways.
-
Step 1 (Protein Extraction): Treat cells with the compound, then lyse them to extract total protein.
-
Step 2 (Quantification): Determine protein concentration using a BCA or Bradford assay.
-
Step 3 (SDS-PAGE): Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Step 4 (Transfer): Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Step 5 (Immunoblotting): Block the membrane and then probe with primary antibodies specific to the target proteins (e.g., anti-p-EGFR, anti-Bax, anti-Caspase-3).
-
Step 6 (Detection): Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. An internal loading control (e.g., β-actin, GAPDH) is essential for normalization.
Caption: Integrated workflow for evaluating anticancer 1,3,4-thiadiazoles.
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a highly successful and versatile platform in the design of novel anticancer agents. Its favorable physicochemical properties, synthetic accessibility, and ability to engage with a multitude of cancer-relevant biological targets underscore its continued importance in oncology research. P[11]reclinical studies have consistently demonstrated the potent cytotoxic and pro-apoptotic effects of its derivatives across a wide range of cancer types.
[3][11]The path forward requires a continued focus on rational design to enhance target selectivity and overcome mechanisms of drug resistance. Future research should explore the development of hybrid molecules that combine the 1,3,4-thiadiazole core with other known pharmacophores to achieve synergistic effects. Furthermore, as promising lead compounds emerge from preclinical evaluation, their progression into well-designed in vivo studies and, ultimately, clinical trials will be the true measure of their therapeutic potential. T[11]he continued exploration of this remarkable scaffold holds immense promise for delivering the next generation of cancer therapeutics.
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Gontarska, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Pharmaceuticals, 15(11), 1339. [Link]
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Yakaiah, P., et al. (2022). 1,3,4-Thiadiazole Based Anticancer Agents. Bentham Science Publishers. [Link]
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Eldehna, W. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(13), 4261. [Link]
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Aouad, M. R., et al. (2022). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 12(20), 12695-12711. [Link]
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Methodological & Application
Protocol for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines
Application Notes & Protocols
Topic: Protocol for Synthesizing 5-Substituted-1,3,4-Thiadiazol-2-Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-Thiadiazole Core in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] Specifically, the 2-amino-5-substituted-1,3,4-thiadiazole moiety has garnered significant attention due to its presence in molecules exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] The efficacy of these compounds is often modulated by the nature of the substituent at the 5-position, making the development of versatile and efficient synthetic protocols a critical objective for drug development professionals.[4]
This guide provides an in-depth overview of the primary synthetic strategies for accessing 5-substituted-1,3,4-thiadiazol-2-amines, explains the mechanistic rationale behind these methods, and offers detailed, field-proven protocols for their practical implementation.
Part 1: Dominant Synthetic Strategies & Mechanistic Insights
The synthesis of the 2-amino-1,3,4-thiadiazole core is typically achieved through cyclization reactions. Two principal strategies have emerged as the most robust and widely adopted: the acid-catalyzed cyclocondensation of thiosemicarbazide with carboxylic acids and the oxidative cyclization of thiosemicarbazones.
Strategy A: Acid-Catalyzed Cyclocondensation of Thiosemicarbazide
This is arguably the most direct and common method for preparing 5-substituted-2-amino-1,3,4-thiadiazoles.[3] The reaction involves the condensation of a carboxylic acid (or its derivative) with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent.
Causality & Reagent Choice: The core of this transformation is a cyclodehydration reaction.[5] The acid catalyst serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for attack by the nucleophilic nitrogen of thiosemicarbazide, and it facilitates the elimination of water to drive the final ring closure.
Commonly used dehydrating agents include:
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is effective but can be harsh, potentially leading to side products with sensitive substrates.[6]
-
Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent that often gives high yields.[3] It is particularly useful for less reactive carboxylic acids. A mixture of PPA and H₂SO₄ can also be employed.[7]
-
Phosphorus Oxychloride (POCl₃): A very strong dehydrating agent, often used in excess.[8] However, it is highly toxic and corrosive, necessitating careful handling.
-
Polyphosphate Ester (PPE): A milder and more environmentally benign alternative to POCl₃ and PPA that can promote the reaction efficiently, often in a one-pot manner.[5][9]
-
Green Alternatives: Methods utilizing PEG-400 as a medium under microwave irradiation have been developed as an environmentally friendly approach.[2]
Generalized Reaction Scheme:
Caption: General scheme for acid-catalyzed synthesis.
Proposed Mechanism: The reaction proceeds via an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and dehydration.[10]
Caption: Mechanism of acid-catalyzed cyclodehydration.
Strategy B: Oxidative Cyclization of Thiosemicarbazones
This two-step approach is particularly useful when the desired substituent "R" is derived from an aldehyde.[11] First, the aldehyde is condensed with thiosemicarbazide to form a stable thiosemicarbazone intermediate. This intermediate is then subjected to oxidative cyclization to yield the final 1,3,4-thiadiazole.
Causality & Reagent Choice: The formation of the thiosemicarbazone is a standard condensation reaction. The key step is the subsequent oxidative cyclization. The oxidizing agent facilitates the removal of two hydrogen atoms, promoting the formation of the N-N and S-C bonds required for the aromatic thiadiazole ring.[6]
A common and effective oxidizing agent for this transformation is Iron(III) chloride (FeCl₃).[3][8] The reaction mechanism is thought to involve the formation of a complex with the metal ion, which facilitates the intramolecular cyclization.[11]
Generalized Reaction Scheme:
Caption: Two-step synthesis via a thiosemicarbazone intermediate.
Part 2: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and characterization steps essential for confirming the identity and purity of the final product.
Protocol 1: One-Pot Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Strategy A)
This protocol is adapted from methodologies utilizing strong acid catalysts.[3][7] It is a robust method for synthesizing 5-aryl substituted derivatives.
Workflow Overview:
Caption: Experimental workflow for Protocol 1.
Materials & Equipment:
-
4-Chlorobenzoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aqueous Ammonia (NH₄OH)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare the acid mixture by cautiously adding concentrated H₂SO₄ (e.g., 15 mL) to polyphosphoric acid (e.g., 45 g) in an ice bath, maintaining the temperature between 10-15°C.
-
Reactant Addition: To the stirred, cold acid mixture, add thiosemicarbazide (e.g., 0.1 mol) portion-wise. Following this, slowly add 4-chlorobenzoic acid (e.g., 0.1 mol). An exothermic reaction may be observed.
-
Cyclization Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring. This will precipitate the crude product. Neutralize the acidic slurry by slowly adding concentrated aqueous ammonia until the pH is between 7 and 8.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to obtain a crystalline solid.
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (FT-IR, NMR, and MS) to confirm its structure.[12]
Protocol 2: Synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (Strategy B)
This two-step protocol is adapted from methods involving the oxidative cyclization of a thiosemicarbazone intermediate.[8][13]
Step 2A: Synthesis of 4-nitrobenzaldehyde thiosemicarbazone
-
Dissolution: Dissolve 4-nitrobenzaldehyde (e.g., 0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Addition: To this solution, add a solution of thiosemicarbazide (0.1 mol) in hot water (100 mL) containing a few drops of acetic acid.
-
Precipitation: A yellow precipitate of the thiosemicarbazone will form almost immediately. Heat the mixture under reflux for 1 hour to ensure complete reaction.
-
Isolation: Cool the mixture, filter the yellow solid, wash with water and then a small amount of cold ethanol, and dry. This intermediate is often pure enough for the next step.
Step 2B: Oxidative Cyclization to the Thiadiazole
-
Suspension: Suspend the 4-nitrobenzaldehyde thiosemicarbazone (e.g., 0.05 mol) in ethanol in a round-bottom flask.
-
Oxidation: Add a solution of ferric chloride (FeCl₃) (e.g., 0.15 mol) in a minimal amount of water dropwise to the suspension with vigorous stirring.
-
Reaction: Reflux the mixture for 6-8 hours. The color of the suspension will change. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation & Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol or a DMF-water mixture.
-
Characterization: Confirm the structure of the final product using standard spectroscopic techniques.[13]
Part 3: Data Summary and Characterization
The choice of synthetic route and conditions can be tailored to the specific substituent on the starting material. The following table summarizes representative examples from the literature.
Table 1: Summary of Reaction Conditions and Yields
| Starting Carboxylic Acid / Aldehyde | Method | Catalyst / Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | A | PPE | Chloroform | 5 | ~85% | [5][9] |
| 4-Chlorobenzoic Acid | A | PPA / H₂SO₄ | - | 3 | >80% | [3][7] |
| 3-Phenylpropanoic Acid | A | PPE | Chloroform | 5 | ~70% | [5] |
| 4-Hydroxybenzaldehyde | B | FeCl₃ | Ethanol | 8 | Good | [13] |
| 4-Methoxybenzoic Acid | A | PEG-400 (Microwave) | - | 0.25 | 92% | [2] |
| 4-Nitrobenzoic Acid | A | PEG-400 (Microwave) | - | 0.25 | 90% | [2] |
Key Characterization Data: The structural confirmation of the synthesized 5-substituted-1,3,4-thiadiazol-2-amines relies on a combination of spectroscopic methods.[12][13]
-
FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching of the amine group (typically 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (~1600-1650 cm⁻¹), and C-S-C stretching (~680-700 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): The two protons of the -NH₂ group typically appear as a broad singlet around 7.5-8.0 ppm. Aromatic protons of the substituent will resonate in their characteristic regions (e.g., 7.0-8.5 ppm).
-
¹³C NMR (DMSO-d₆, δ ppm): The two carbon atoms of the thiadiazole ring are highly characteristic, with the C-S-N (C5) carbon appearing around 148-155 ppm and the C=N (C2) carbon bearing the amino group appearing at a more downfield position, often around 165-170 ppm.
-
Mass Spectrometry (LC-MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound, confirming its identity.
References
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Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences Vol. 9. [Link]
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Plech, T., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
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Plech, T., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Rathod, V. D., & Bonde, N. N. (2024). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. RASĀYAN J. Chem., 17(2). [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 636-648. [Link]
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Ilies, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]
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Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Kumar, S. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
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Singh, S., et al. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 82–89. [Link]
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da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(5), 1596-1626. [Link]
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Lo Meo, P., et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkivoc, 2022(2), 118-129. [Link]
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Application Notes & Protocols for the Preclinical Evaluation of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Forward-Looking Statement: The following guide details the prospective use of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in preclinical animal models. As of the date of this publication, specific experimental data for this particular molecule is not extensively available in peer-reviewed literature. Therefore, the protocols and mechanistic insights presented herein are synthesized from established knowledge of the broader class of 2-amino-1,3,4-thiadiazole derivatives, which have demonstrated significant therapeutic potential across various disease paradigms.[1][2] This document is intended to serve as an expert-guided framework for researchers initiating studies with this compound.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 2-amino-1,3,4-thiadiazole have been reported to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] The therapeutic versatility of this class of compounds stems from the ability of the thiadiazole ring and its substituents to engage with various biological targets, including enzymes and receptors.[1]
The subject of this guide, 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, is a novel derivative that combines the established pharmacophore of the 2-amino-1,3,4-thiadiazole ring with a flexible ethyl linker to a 3-methylphenoxy group. This unique combination of structural motifs suggests potential for novel interactions with biological targets and warrants thorough investigation in relevant disease models. Based on the activities of structurally related compounds, we hypothesize that 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine may exhibit significant anti-inflammatory and neuroprotective effects.
Hypothesized Mechanism of Action: Anti-Inflammatory Activity
Many 1,3,4-thiadiazole derivatives exert anti-inflammatory effects through the modulation of key inflammatory pathways.[4] A plausible mechanism of action for 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of prostaglandins and leukotrienes, respectively.[5] By inhibiting these enzymes, the compound could reduce the production of inflammatory mediators, thereby alleviating inflammation.
Caption: Hypothesized anti-inflammatory mechanism.
Hypothesized Mechanism of Action: Neuroprotective Activity
Several 2-amino-1,3,4-thiadiazole derivatives have shown promise in models of neurodegenerative diseases.[3][6] Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and excitotoxicity. The proposed mechanism for 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine and contributes to the production of reactive oxygen species in the brain.[7] By inhibiting MAO-B, the compound could increase dopamine levels and reduce oxidative damage to neurons, offering a therapeutic benefit in conditions like Parkinson's disease.
Preclinical Evaluation Protocols
The following sections provide detailed protocols for investigating the anti-inflammatory and neuroprotective properties of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in established animal models.
Protocol 1: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is a widely used and validated method for screening acute anti-inflammatory agents.[8]
2.1.1 Materials and Reagents
-
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
2.1.2 Experimental Workflow
Caption: Workflow for carrageenan-induced paw edema assay.
2.1.3 Detailed Procedure
-
Animal Acclimatization: House male Wistar rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least 7 days before the experiment, with free access to standard pellet chow and water.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
2.1.4 Expected Outcomes and Interpretation A significant reduction in paw edema in the groups treated with 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine compared to the vehicle control group would indicate potent anti-inflammatory activity. The dose-response relationship should be analyzed to determine the ED50 of the compound.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical) | % Inhibition (Hypothetical) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Compound X | 10 | 0.68 ± 0.04 | 20.0 |
| Compound X | 30 | 0.45 ± 0.03 | 47.1 |
| Compound X | 100 | 0.29 ± 0.02 | 65.9 |
Protocol 2: Evaluation of Neuroprotective Effects in a MPTP-Induced Mouse Model of Parkinson's Disease
This model is a well-established paradigm for studying Parkinson's disease, involving the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) which selectively damages dopaminergic neurons in the substantia nigra.
2.2.1 Materials and Reagents
-
5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotarod apparatus
-
Apparatus for locomotor activity assessment
-
Reagents for tyrosine hydroxylase (TH) immunohistochemistry and HPLC analysis of dopamine and its metabolites.
2.2.2 Experimental Workflow
Caption: Workflow for MPTP-induced Parkinson's disease model.
2.2.3 Detailed Procedure
-
Animal Acclimatization and Grouping:
-
Group 1: Saline + Vehicle
-
Group 2: MPTP + Vehicle
-
Groups 3-5: MPTP + 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (e.g., 10, 30, 100 mg/kg, i.p.)
-
-
Treatment Regimen: Administer the compound or vehicle intraperitoneally for 15 days. On day 8, administer four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals.
-
Behavioral Assessments (Day 15):
-
Rotarod Test: Assess motor coordination by measuring the latency to fall from a rotating rod.
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field for a defined period.
-
-
Neurochemical and Immunohistochemical Analysis (Day 16):
-
Sacrifice the animals and dissect the striatum and substantia nigra.
-
HPLC: Quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra to quantify the number of surviving dopaminergic neurons.
-
2.2.4 Expected Outcomes and Interpretation Neuroprotection would be indicated by:
-
Improved performance on the rotarod and increased locomotor activity in the compound-treated groups compared to the MPTP + vehicle group.
-
Preservation of striatal dopamine levels in the compound-treated groups.
-
A higher number of TH-positive neurons in the substantia nigra of compound-treated mice.
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) (Hypothetical) | Striatal Dopamine (% of control) (Hypothetical) | TH+ Neurons in SNc (% of control) (Hypothetical) |
| Saline + Vehicle | - | 185 ± 12 | 100 ± 8 | 100 ± 7 |
| MPTP + Vehicle | - | 45 ± 8 | 35 ± 5 | 40 ± 6 |
| MPTP + Compound X | 10 | 78 ± 10 | 52 ± 6 | 58 ± 7 |
| MPTP + Compound X | 30 | 115 ± 11 | 75 ± 7 | 78 ± 8 |
| MPTP + Compound X | 100 | 150 ± 14 | 88 ± 9 | 91 ± 8 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Positive results in these models would provide strong evidence for its anti-inflammatory and neuroprotective potential. Subsequent studies should focus on elucidating the precise molecular targets, conducting pharmacokinetic and toxicology studies, and exploring its efficacy in other relevant disease models. The versatility of the 2-amino-1,3,4-thiadiazole scaffold suggests that this compound could be a promising candidate for further drug development.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]
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Yıldırım, S., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. [Link]
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Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 66(3), 135-143. [Link]
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Marangoni, C., & Funderburk, W. H. (1960). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 15(2), 357–363. [Link]
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Patel, K. D., et al. (2012). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2013, 1-7. [Link]
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Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
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Demchenko, A. M., et al. (2021). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. Journal of Organic and Pharmaceutical Chemistry, 19(3), 48-56. [Link]
-
Tantry, S. J., et al. (2017). 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 127-131. [Link]
-
Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmaceutical Research, 3(6), 524-533. [Link]
- United States Patent US3887572A. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
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JETIR. (2023). Synthesis of some novel 1,3,4-Thiadiazole derivatives and assessment of their inhibitory action on albumin denaturation and pro. Journal of Emerging Technologies and Innovative Research, 10(7). [Link]
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Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. Drug Design, Development and Therapy, 12, 1511-1523. [Link]
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Fesenko, D. O., et al. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][1][9]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry, 11(3), 10469-10480. [Link]
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Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(19), 6599. [Link]
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Sławiński, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2593. [Link]
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Kalinina, S. A., et al. (2020). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2020(2), M1131. [Link]
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Lee, J., et al. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. ACS Medicinal Chemistry Letters, 13(9), 1486-1492. [Link]
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Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]
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Lee, J., et al. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. ACS Medicinal Chemistry Letters, 13(9), 1486-1492. [Link]
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Muhammad, U., et al. (2024). In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3-yl Butanoate. Pakistan Journal of Health Sciences, 5(2), 109-113. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Journal of Physics: Conference Series, 1879(3), 032115. [Link]
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Li, Y., et al. (2011). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Thiosemicarbazide Cyclization Reactions
Welcome to the technical support center for thiosemicarbazide cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based insights into optimizing these crucial reactions, moving beyond simple protocols to explain the fundamental principles that govern success. Here, you will find answers to common questions, solutions to frequently encountered problems, and robust experimental designs to ensure reproducible, high-yield syntheses of valuable heterocyclic compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic products I can synthesize from thiosemicarbazide cyclization?
Thiosemicarbazides are versatile precursors for a variety of sulfur and nitrogen-containing heterocycles.[1] The two most common and valuable classes are:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions. The acidic medium facilitates the dehydration cyclization of an acylthiosemicarbazide intermediate.[2][3]
-
1,2,4-Triazoles (specifically, triazole-thiones): Generally synthesized under basic conditions. The basic medium promotes the cyclization of acylthiosemicarbazide derivatives to yield 1,2,4-triazole systems.[1][2][4]
The choice of reaction conditions, particularly the pH, is the critical determinant for directing the cyclization towards either the thiadiazole or the triazole ring system.[5]
Q2: What is the mechanistic difference between acid- and base-catalyzed cyclization?
Understanding the mechanism is key to troubleshooting.
-
Acid-Catalyzed (Thiadiazole Formation): In the presence of a strong acid (e.g., H₂SO₄, POCl₃), the carbonyl oxygen of the acylthiosemicarbazide is protonated, making the carbonyl carbon more electrophilic. The thiol tautomer of the thiosemicarbazide moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the aromatic 1,3,4-thiadiazole ring.[6]
-
Base-Catalyzed (Triazole Formation): Under basic conditions (e.g., NaOH, KOH), a proton is abstracted from one of the nitrogen atoms. The resulting anion facilitates an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole-thione product.[2][4]
Q3: How do I choose the appropriate starting materials and reagents?
The selection depends on the desired final product.
-
To form 1,3,4-Thiadiazoles: You typically start with a carboxylic acid and thiosemicarbazide. These are heated in the presence of a strong acid which also acts as a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃).[7]
-
To form 1,2,4-Triazoles: The synthesis usually begins with the preparation of an N-acylthiosemicarbazide. This intermediate is formed by reacting an acid hydrazide with an isothiocyanate.[1] The isolated acylthiosemicarbazide is then cyclized by heating in an aqueous basic solution, like 2N NaOH.[8]
Troubleshooting Guide
This section addresses the most common issues encountered during thiosemicarbazide cyclization reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Rationale & Solution |
| Poor Reagent Quality | Impurities in the starting thiosemicarbazide or carboxylic acid can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallize the thiosemicarbazide if necessary. Use freshly distilled solvents to avoid moisture, which can hinder dehydrative cyclization.[9] |
| Incorrect Catalyst/Reagent Stoichiometry | In acid catalysis, an insufficient amount of acid will result in incomplete protonation and activation of the carbonyl group. In base catalysis, inadequate base will lead to incomplete deprotonation. Solution: Carefully control the molar ratios. For acid-catalyzed reactions, use a significant excess of the acid (often it is also the solvent). For base-catalyzed reactions, ensure at least one equivalent of base is used. |
| Sub-optimal Temperature | Cyclization and dehydration are often endothermic processes requiring sufficient thermal energy. However, excessive heat can lead to decomposition and side product formation. Solution: Screen a range of temperatures. Start at a literature-reported temperature and incrementally increase it while monitoring the reaction by Thin Layer Chromatography (TLC). For many acid-catalyzed cyclizations, temperatures around 100°C are effective.[10] |
| Steric Hindrance | Bulky substituents on the acyl group or the thiosemicarbazide can sterically hinder the intramolecular cyclization. Solution: If you suspect steric hindrance, you may need to increase the reaction time and/or temperature. In some extreme cases, the desired cyclization may not be feasible.[11] |
Problem 2: Formation of Multiple Products or Significant Side Products
| Possible Cause | Underlying Rationale & Solution |
| Ambiguous Reaction Conditions (pH) | If the reaction medium is not strongly acidic or basic, you may get a mixture of both 1,3,4-thiadiazole and 1,2,4-triazole products. Solution: Ensure your reaction conditions are definitively acidic or basic. Use strong acids like concentrated H₂SO₄ for thiadiazoles and strong bases like 2-4N NaOH for triazoles.[2][5] |
| Reaction Time Too Long | Prolonged heating, especially at high temperatures, can cause decomposition of the starting material or the desired product, leading to a complex mixture. Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction promptly. An optimal reaction time might be between 2-4 hours.[12] |
| Oxidative Side Reactions | Some reagents, like ferric chloride (FeCl₃), can cause oxidative cyclization but may also lead to undesired side products or even cleavage of parts of the molecule.[13] Solution: If using an oxidant, carefully control its stoichiometry. If oxidative side reactions are an issue, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Underlying Rationale & Solution |
| Product Precipitation/Insolubility | The heterocyclic products are often crystalline solids with limited solubility in common organic solvents, which can make purification by chromatography challenging. Solution: For acid-catalyzed reactions, a common workup involves carefully pouring the reaction mixture onto crushed ice, which causes the product to precipitate. The solid can then be collected by filtration. For base-catalyzed reactions, neutralization with acid will precipitate the product.[4] The crude product can then be purified by recrystallization from a suitable solvent like ethanol or methanol.[12] |
| Formation of Tars/Polymeric Material | Harsh reaction conditions (e.g., very high temperatures or highly concentrated acids) can lead to polymerization or decomposition, resulting in intractable tars. Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Stepwise temperature increases can help identify the onset of decomposition. |
Visualizing the Process: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in thiosemicarbazide cyclization.
Caption: A logical flowchart for diagnosing and solving common experimental issues.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol details a representative synthesis of a 1,3,4-thiadiazole derivative.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Acid Addition: Carefully add concentrated sulfuric acid (5-10 mL per gram of benzoic acid) to the flask while cooling in an ice bath. The acid acts as both the catalyst and a dehydrating agent.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).
-
Workup: Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice.
-
Isolation: A solid precipitate will form. Stir the ice-water mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Base-Catalyzed Synthesis of 4-Phenyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol involves a two-step synthesis of a 1,2,4-triazole-thione.
Step A: Synthesis of 2-(Isonicotinoyl)-N-phenylhydrazine-1-carbothioamide (Acylthiosemicarbazide Intermediate)
-
Reactant Preparation: Dissolve isonicotinohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Addition: Add phenyl isothiocyanate (1.0 eq) to the solution.
-
Reflux: Heat the mixture under reflux for 3-4 hours. A precipitate will form as the reaction progresses.[12]
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the intermediate acylthiosemicarbazide.
Step B: Cyclization to the Triazole-thione
-
Reaction Setup: Suspend the acylthiosemicarbazide intermediate from Step A (1.0 eq) in an 8% aqueous sodium hydroxide solution (2N NaOH).[8]
-
Reflux: Heat the mixture under reflux for 4-5 hours. The suspension should dissolve as the reaction proceeds.
-
Workup: Cool the reaction mixture in an ice bath.
-
Precipitation: Acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 5-6. A precipitate will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure triazole-thione product.[4]
References
- ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
- Metwally, M. A., et al. (n.d.). Thiosemicarbazides: Synthesis and reactions. ResearchGate.
- Al-Amiery, A. A., et al. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).
- García-Raso, Á., et al. (n.d.). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed.
- ResearchGate. (n.d.). Possible cyclisation products for thiosemicarbazones L1-L6.
- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF.
- Chirita, P., et al. (n.d.). SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie.
- ResearchGate. (2018). Synthesis of 1,3,4-Thiadiazoles: Review.
- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed.
- Gontijo, J. V. P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
- El-Faham, A., et al. (2019). Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. Taylor & Francis Online.
- Olaru, A., et al. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.
- Jetir.org. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.
- Szałaj, N., et al. (n.d.). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- Carradori, S., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed.
- Beraldo, H., & Gambino, D. (2018). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. MDPI.
- Angeli, E., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Ceylan, Ş., & Gürbüz, D. (2018). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. DergiPark.
- ResearchGate. (n.d.). dehydrative cyclization.
- Ashry, E. S. H. E., et al. (n.d.). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. PubMed.
- Davarani, S. S. H., et al. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a | Download Table.
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Technical Support Center: Enhancing the Bioavailability of 1,3,4-Thiadiazole Drug Candidates
A Guide for Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2][3] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[4][5] While the mesoionic character of the 1,3,4-thiadiazole ring can facilitate crossing cellular membranes, leading to potentially good oral absorption, drug candidates incorporating this moiety frequently encounter a critical hurdle: poor bioavailability.[4][6]
This guide, structured as a series of frequently asked questions and troubleshooting steps, serves as a resource for researchers to diagnose and overcome common bioavailability challenges. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Section 1: Foundational Concepts & Initial Assessment (FAQs)
This section addresses the preliminary questions researchers face when a promising 1,3,4-thiadiazole candidate shows poor in vivo performance.
Q1: My 1,3,4-thiadiazole derivative shows high potency in vitro but low efficacy in vivo. What is the likely cause?
A: A discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability.[7] Bioavailability refers to the fraction of an administered drug that reaches systemic circulation to exert its therapeutic effect.[8] For orally administered drugs, this is primarily limited by two factors: poor aqueous solubility (limiting dissolution in the gastrointestinal tract) and low permeability across the intestinal lining.[7] Many new chemical entities, particularly complex heterocyclic compounds, are poorly soluble, falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9][10]
Q2: What are the first physicochemical properties I should assess for my compound?
A: A thorough initial characterization is critical for diagnosing the root cause of poor bioavailability. The key parameters to measure are:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. This is the most common limiting factor.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) indicates the lipophilicity of your compound. An optimal LogP (typically 1-3) is needed to balance solubility with membrane permeability.
-
pKa: Knowing the ionization constant(s) of your molecule is crucial for understanding its solubility profile at different pH levels and for designing salt formation strategies.
-
Solid-State Properties: Analyze the crystalline form (polymorphism) using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Different polymorphs of the same compound can have vastly different solubilities and stabilities.
Q3: How do I systematically approach improving the bioavailability of my lead candidate?
A: A systematic, tiered approach is most effective. Start with the simplest, most cost-effective methods before moving to more complex formulations. The following workflow provides a logical decision-making process.
Caption: Mechanism of a carrier-linked prodrug for enhancing permeability.
Troubleshooting:
-
Problem: The prodrug is too stable and is not converting to the active drug in vivo.
-
Solution: The choice of the linker between the drug and the promoiety is critical. Design the linker to be susceptible to common enzymes like esterases or phosphatases. For example, an ester-linked prodrug is often readily cleaved. If an ester is too stable, consider a carbonate or a phosphate ester, which can have different cleavage kinetics. [11] Q8: My compound has high clearance and a very short half-life, suggesting rapid metabolism. What can be done?
A: High metabolic lability often leads to poor bioavailability. [12]For heterocyclic compounds, this can be due to oxidation of the ring or substituents.
-
Identify the "Metabolic Hotspot": First, perform in vitro metabolism studies with liver microsomes to identify which part of the molecule is being modified.
-
Block Metabolism: Once the hotspot is identified, use medicinal chemistry strategies to block the metabolic site. This can include:
-
Introducing fluorine atoms: Replacing a hydrogen atom with fluorine at the site of oxidation can block the metabolic process, as the C-F bond is much stronger than the C-H bond.
-
Altering Sterics: Introducing a bulky group near the metabolic site can sterically hinder the metabolic enzymes from accessing it. [12]
-
Section 4: Advanced Formulation Strategies
When simpler methods are insufficient, advanced formulation technologies can provide significant bioavailability enhancement.
Q9: My 1,3,4-thiadiazole derivative is a "brick-dust" molecule (highly crystalline, very low solubility) and is resistant to the previous methods. What advanced options are available?
A: For such challenging compounds, advanced formulations that create a high-energy or amorphous form of the drug are necessary.
-
Amorphous Solid Dispersions (ASDs):
-
What it is: The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS). This prevents the drug from crystallizing, keeping it in a higher-energy, more soluble amorphous state.
-
Why it works: The amorphous form does not have a stable crystal lattice to overcome, leading to much higher apparent solubility and faster dissolution. The polymer also helps to prevent precipitation upon dissolution, maintaining a supersaturated state.
-
Protocol (Spray Drying):
-
Dissolve both the 1,3,4-thiadiazole compound and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone/methanol).
-
Atomize the solution into a hot air stream in a spray dryer.
-
The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
Confirm the amorphous nature of the drug within the dispersion using PXRD (absence of Bragg peaks) and DSC (single glass transition temperature).
-
-
-
Nanotechnology-Based Drug Delivery:
-
What it is: The drug is encapsulated within or conjugated to nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles). [13][14] * Why it works: Beyond increasing the surface area, nanoparticles can alter the drug's absorption pathway. [15]For example, they can be taken up by M-cells in the Peyer's patches of the intestine, bypassing some efflux transporters and first-pass metabolism. [16]This is particularly useful for BCS Class IV compounds.
-
References
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- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
- FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their...
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.
- Why Poor Bioavailability Is a Major Drug Development Risk. (2025). Pharma's Almanac.
- The Bioavailability of Drugs—The Current State of Knowledge - PMC. (2023).
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC.
- (PDF) Formulation strategies for poorly soluble drugs.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. PubMed Central.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central.
- Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing).
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Applications of Nanotechnology in Drug Delivery Systems. Borneo Journal of Pharmacy.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher.
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Why salt formation of weak acid increases the drug solubility?
- Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Industry and Manufacturing News.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. PubMed Central.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC.
- Nano based drug delivery systems: recent developments and future prospects - PMC.
- Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. AZoNano.
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Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of a Novel Thiadiazole Derivative: A Head-to-Head Evaluation Against Standard-of-Care Agents
For Immediate Release
A deep dive into the preclinical validation of a promising new anticancer agent, a novel thiadiazole derivative designated as Compound 6g. This guide provides a comprehensive comparison of its anticancer activity against established therapeutics, Gefitinib, Cisplatin, and Doxorubicin, with a focus on non-small cell lung cancer (NSCLC) as a representative malignancy.
Introduction: The Quest for More Effective and Targeted Cancer Therapies
The landscape of cancer treatment is continually evolving, driven by the urgent need for therapies with improved efficacy and reduced toxicity. While traditional cytotoxic agents have been the bedrock of chemotherapy for decades, the advent of targeted therapies has revolutionized the field, offering the promise of precision medicine. In this context, heterocyclic compounds, particularly thiadiazole derivatives, have emerged as a promising class of molecules with a wide spectrum of pharmacological activities, including potent anticancer effects.[1] This guide introduces a novel 1,3,4-thiadiazole derivative, Compound 6g, and rigorously evaluates its anticancer potential in comparison to established drugs, providing critical preclinical data for researchers, scientists, and drug development professionals.
The Contenders: A Snapshot of Anticancer Agents
This guide focuses on a comparative analysis of four distinct anticancer agents, each with a unique mechanism of action, against the A549 non-small cell lung cancer cell line.
-
Compound 6g: A novel pyrazole-thiadiazole derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its specific molecular interactions and downstream effects are the central focus of this investigation.
-
Gefitinib: A well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC with specific EGFR mutations.[2][3] It serves as a direct mechanistic comparator to Compound 6g.
-
Cisplatin: A platinum-based cytotoxic drug that has been a cornerstone of cancer chemotherapy for decades.[4] Its mechanism involves cross-linking DNA, leading to DNA damage and apoptosis.[5]
-
Doxorubicin: An anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[6][7]
Head-to-Head Comparison: In Vitro Cytotoxicity
The initial validation of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for this assessment. The following table summarizes the IC50 values of Compound 6g and the standard-of-care agents against the A549 human lung carcinoma cell line.
| Compound | Target/Mechanism of Action | IC50 (µM) against A549 cells | Citation(s) |
| Compound 6g | EGFR Inhibitor | 1.537 | |
| Gefitinib | EGFR Inhibitor | ~5 - 32 | [8][9] |
| Cisplatin | DNA Cross-linking Agent | ~4.97 - 17.8 | [10][11] |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | ~0.0178 - >20 | [12][13][14] |
Expert Analysis: The in vitro cytotoxicity data reveals the potent anticancer activity of the novel thiadiazole derivative, Compound 6g, against the A549 cell line. Notably, its IC50 value of 1.537 µM is significantly lower than that of the established EGFR inhibitor, Gefitinib, in the same cell line, suggesting a potentially higher potency. When compared to the broad-spectrum cytotoxic agents, Cisplatin and Doxorubicin, Compound 6g demonstrates a comparable or superior level of activity. The wide range of reported IC50 values for the standard drugs can be attributed to variations in experimental conditions, such as incubation time and specific assay used.
Unraveling the Mechanism of Action: A Deeper Look into Cellular Pathways
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. This section delves into the signaling pathways targeted by Compound 6g and its comparators.
Targeting the EGFR Signaling Pathway: A Tale of Two Inhibitors
Both Compound 6g and Gefitinib target the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[15] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis.
Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[16][17]
Compound 6g is hypothesized to act in a similar manner, directly inhibiting the kinase activity of EGFR and thereby suppressing downstream pro-survival signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Inducing Apoptosis: The Common Execution Pathway
A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Both targeted and cytotoxic therapies ultimately converge on this pathway to eliminate cancer cells.
-
Compound 6g and Gefitinib: By blocking the pro-survival signals emanating from EGFR, these compounds can shift the cellular balance towards apoptosis.
-
Cisplatin and Doxorubicin: These agents induce extensive DNA damage, which, if not repaired, triggers the intrinsic apoptotic pathway.[4] Cisplatin forms DNA adducts that distort the DNA structure, while doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[5][6]
Experimental Protocols: A Guide to Validation
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of Compound 6g.
Cell Culture
The A549 human non-small cell lung carcinoma cell line was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 6g, Gefitinib, Cisplatin, or Doxorubicin for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat A549 cells with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on key signaling molecules.
Protocol:
-
Treat A549 cells with the respective compounds for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions: From Bench to Bedside
The promising in vitro data for Compound 6g warrants further preclinical investigation. The next logical steps in the validation of this novel thiadiazole derivative include:
-
In vivo efficacy studies: Evaluating the antitumor activity of Compound 6g in animal models, such as xenograft models using A549 cells, will be crucial to assess its therapeutic potential in a whole-organism context.
-
Pharmacokinetic and toxicity studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of Compound 6g, is essential for its development as a safe and effective drug.
-
Investigation of resistance mechanisms: Understanding how cancer cells might develop resistance to Compound 6g will be vital for designing combination therapies and predicting clinical outcomes.
Conclusion
This comparative guide provides a comprehensive overview of the preclinical validation of a novel thiadiazole derivative, Compound 6g. The experimental data presented herein demonstrates its potent anticancer activity against non-small cell lung cancer cells, with a particularly noteworthy inhibitory effect on the EGFR signaling pathway. When compared to the standard-of-care EGFR inhibitor Gefitinib, Compound 6g exhibits superior in vitro potency. Furthermore, its efficacy is comparable to that of broadly cytotoxic agents like Cisplatin and Doxorubicin. These findings underscore the potential of Compound 6g as a promising candidate for further development in the quest for more effective and targeted cancer therapies. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
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A Framework for the In-Vitro Evaluation of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine as a Potential Ciprofloxacin Alternative
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the 1,3,4-thiadiazole scaffold has emerged as a promising area of investigation.[1] This guide provides a comprehensive framework for the head-to-head evaluation of a specific thiadiazole derivative, 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine , against the widely-used fluoroquinolone, ciprofloxacin. As direct biological data for this specific thiadiazole compound is not yet prevalent in public literature, this document serves as a detailed roadmap for researchers and drug development professionals to generate the necessary comparative data. We will delve into the established mechanisms of ciprofloxacin, the therapeutic potential of the 1,3,4-thiadiazole class, and provide robust, step-by-step protocols for a rigorous in-vitro comparison.
The Benchmark: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating a variety of bacterial infections, including urinary tract, respiratory, and skin infections.[2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting their function, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately, cell death.[3]
Despite its efficacy, the extensive use of ciprofloxacin has led to the emergence of resistant bacterial strains. Resistance mechanisms often involve mutations in the genes encoding DNA gyrase and topoisomerase IV, or the expression of efflux pumps that actively remove the drug from the bacterial cell. Furthermore, ciprofloxacin has been associated with a range of side effects, some of which can be serious.
The Challenger: The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that is a constituent of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Several studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as lead compounds for the development of new antimicrobial agents, with some demonstrating efficacy comparable to standard drugs like ciprofloxacin.[1]
The specific compound under consideration here is 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . While its direct antibacterial profile is yet to be extensively documented, its structural features suggest potential for biological activity. The 1,3,4-thiadiazol-2-amine core provides a key pharmacophore, while the 3-methylphenoxyethyl side chain will influence its lipophilicity and potential interactions with biological targets.
A Plausible Mechanism of Action
Based on the known activity of other antimicrobial 1,3,4-thiadiazole derivatives, a plausible mechanism of action for 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is the inhibition of bacterial DNA gyrase.[4][5] This would place it in a similar functional class to ciprofloxacin, making a direct comparison of their efficacy and potential for overcoming resistance mechanisms particularly relevant.
Caption: Proposed mechanism of action for the thiadiazole derivative compared to ciprofloxacin.
Experimental Framework for Comparative Evaluation
To rigorously assess the potential of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine as a ciprofloxacin alternative, a series of in-vitro experiments are essential. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Caption: Experimental workflow for the comparative evaluation of the two compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's potency.
Protocol: Broth Microdilution Method (based on CLSI/EUCAST guidelines)
-
Preparation of Stock Solutions: Prepare stock solutions of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and ciprofloxacin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. Include both susceptible and resistant strains to assess the compound's efficacy against a broad spectrum.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Bacterial Culture: Prepare a logarithmic phase culture of the test bacteria in CAMHB.
-
Test Concentrations: Based on the MIC values obtained, select several concentrations of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and ciprofloxacin (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Exposure: Add the selected concentrations of the compounds to the bacterial cultures. Include a growth control without any compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them on appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of a novel compound to mammalian cells to determine its therapeutic index.
Protocol: MTT Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate until they reach approximately 80% confluency.
-
Compound Exposure: Treat the cells with a range of concentrations of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and ciprofloxacin for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
The data generated from these experiments should be systematically organized for a clear comparison between 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and ciprofloxacin.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | [Insert experimental data] | [Insert experimental data] |
| MRSA (Clinical Isolate) | [Insert experimental data] | [Insert experimental data] |
| E. coli (ATCC 25922) | [Insert experimental data] | [Insert experimental data] |
| P. aeruginosa (ATCC 27853) | [Insert experimental data] | [Insert experimental data] |
Table 2: Comparative Cytotoxicity
| Compound | IC50 on HEK293 cells (µM) |
| 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | [Insert experimental data] |
| Ciprofloxacin | [Insert experimental data] |
Conclusion
This guide provides a scientifically rigorous framework for the initial in-vitro evaluation of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine as a potential alternative to ciprofloxacin. By following these standardized protocols, researchers can generate the critical data needed to assess its antibacterial spectrum, potency, and preliminary safety profile. A promising candidate would ideally exhibit potent activity against a broad range of bacteria, including ciprofloxacin-resistant strains, demonstrate bactericidal activity, and possess a high therapeutic index (a significantly higher IC50 in mammalian cells compared to its MIC against bacteria). The data generated will be foundational for any further preclinical and clinical development of this and other novel 1,3,4-thiadiazole derivatives.
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A Comparative Guide to Confirming Target Engagement of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in a Cellular Context
In the landscape of drug discovery, identifying a bioactive compound is only the beginning. The critical next step is to unequivocally demonstrate that the molecule engages its intended protein target within the complex milieu of a living cell. This confirmation of target engagement is the linchpin that connects a compound's chemical structure to its biological effect, providing a solid foundation for mechanism-of-action studies and lead optimization.
This guide focuses on 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, a compound belonging to the 1,3,4-thiadiazole class known for a wide spectrum of biological activities, including potential anticancer properties.[1][2] Often, compounds like this emerge from phenotypic screens where the direct molecular target is not yet known. Here, we provide an in-depth comparison of two powerful and widely adopted methodologies for confirming and identifying protein targets in a cellular environment: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics via Kinobeads Competition Binding. We will explore the causality behind experimental choices, provide detailed protocols, and present a clear comparison to guide your research.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that allows for the direct measurement of a compound's binding to its target protein in intact cells or cell lysates.[3] Its utility is grounded in a fundamental thermodynamic principle: the binding of a ligand to a protein typically increases the protein's stability against thermal denaturation.[3][4]
The Causality Behind the Method
When subjected to increasing heat, proteins unfold and aggregate. The temperature at which half of the protein population denatures is its melting temperature (Tm). A small molecule that binds to a protein can stabilize its three-dimensional structure, making it more resistant to heat-induced unfolding. This results in a measurable increase in the protein's Tm. By detecting this "thermal shift," CETSA provides direct evidence of a physical interaction between the compound and the protein within a physiologically relevant environment.[5][6] This approach is invaluable because it is label-free, requires no modification of the compound, and can be applied to any protein target without the need for recombinant protein purification.[6][7]
Experimental Workflow: CETSA
The CETSA workflow can be adapted for various throughput needs, from a low-throughput Western blot-based readout for validating a single hypothesized target to a high-throughput plate-based format or a proteome-wide mass spectrometry-based approach known as Thermal Proteome Profiling (TPP).[8][9]
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A Guide to Ensuring Rigorous Reproducibility in the Synthesis and Biological Evaluation of a Lead Thiadiazole Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug discovery, the path from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being the crisis of reproducibility.[1][2] A significant portion of published preclinical research is not reproducible, leading to wasted resources and a negative impact on the timeline for new drug development.[1] This guide provides a comprehensive framework for ensuring the reproducibility of the synthesis and biological testing of a lead 2-amino-5-substituted-1,3,4-thiadiazole compound, a scaffold known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
This document will delve into two distinct synthetic methodologies, outlining the critical parameters that govern their success and reproducibility. Subsequently, it will detail the protocols for robust biological evaluation, emphasizing the importance of rigorous assay design and data analysis to ensure the generation of reliable and translatable results.
Section 1: Reproducible Synthesis of a Lead 2-Amino-5-Substituted-1,3,4-Thiadiazole
The reproducibility of a synthetic procedure is contingent on a detailed understanding and control of reaction parameters. Here, we compare two common methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles: a classical acid-catalyzed cyclization and a modern iodine-mediated approach.
Method 1: Classical Acid-Catalyzed Cyclization of Thiosemicarbazide
This traditional method involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a strong acid catalyst, such as phosphorus pentachloride.[7] The reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired thiadiazole.
Causality of Experimental Choices:
-
Solvent: A dry, aprotic solvent is crucial to prevent unwanted side reactions and hydrolysis of the acid chloride intermediate.
-
Temperature: Grinding the reactants at room temperature provides sufficient energy to initiate the reaction without promoting decomposition.[7]
-
Stoichiometry: A slight excess of the carboxylic acid and phosphorus pentachloride ensures complete conversion of the limiting thiosemicarbazide.[7]
-
Work-up: Neutralization with an alkaline solution is critical for removing acidic byproducts and precipitating the final product. The pH must be carefully controlled to avoid decomposition of the thiadiazole ring.[7]
Method 2: Iodine-Mediated Oxidative Cyclization of Thiosemicarbazones
A more contemporary approach involves the iodine-mediated cyclization of pre-formed thiosemicarbazones.[8] This method often offers milder reaction conditions and avoids the use of harsh acids.
Causality of Experimental Choices:
-
Catalyst: Iodine acts as a mild oxidizing agent, facilitating the intramolecular cyclization.
-
Base: A mild base is often added to neutralize the HI generated during the reaction, preventing potential side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol are often suitable.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: Acid-Catalyzed Cyclization | Method 2: Iodine-Mediated Cyclization |
| Reagents | Carboxylic acid, thiosemicarbazide, phosphorus pentachloride | Thiosemicarbazone, Iodine |
| Reaction Conditions | Room temperature, solid-phase grinding | Mild heating, solution phase |
| Advantages | High yield, simple procedure | Milder conditions, avoids harsh acids |
| Disadvantages | Use of corrosive and toxic reagents | May require pre-synthesis of thiosemicarbazone |
Protocol for Synthesis via Method 1 (Solid-Phase)
-
In a dry reaction vessel, add thiosemicarbazide (1.0 mmol), the desired carboxylic acid (1.1 mmol), and phosphorus pentachloride (1.1 mmol).[7]
-
Grind the mixture evenly at room temperature for 15-20 minutes.
-
Allow the reaction mixture to stand for 30 minutes.
-
Carefully add an alkaline solution (e.g., saturated sodium bicarbonate) to the crude product until the pH of the mixed solution is between 8.0 and 8.2.[7]
-
Filter the resulting solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Workflow for Reproducible Synthesis
Caption: Workflow for ensuring reproducible synthesis.
Section 2: Rigorous Biological Evaluation
Reproducibility in biological testing is paramount for making sound decisions in the drug discovery pipeline.[9] This section outlines key considerations and detailed protocols for evaluating the biological activity of the synthesized thiadiazole compound, focusing on an enzyme inhibition assay and a cell-based viability assay.
Enzyme Inhibition Assay
Enzyme assays are fundamental in drug discovery for measuring how a compound affects enzyme activity.[10][11][12]
Key Considerations for Reproducibility:
-
Enzyme Quality: Use a highly purified and well-characterized enzyme preparation.
-
Substrate Concentration: The substrate concentration relative to the Michaelis constant (Km) will influence the apparent potency of inhibitors.[13]
-
Assay Conditions: Maintain consistent buffer composition, pH, and temperature.
-
Controls: Include appropriate positive (known inhibitor) and negative (vehicle) controls.
Protocol for a Generic Kinase Inhibition Assay (e.g., using a fluorescence-based method)
-
Prepare a stock solution of the thiadiazole compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the thiadiazole compound at various concentrations (typically a serial dilution).
-
Add the kinase enzyme and incubate for a pre-determined time to allow for compound binding.
-
Initiate the reaction by adding the ATP and peptide substrate.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Viability Assay
Cell-based assays provide insights into a compound's effect in a more physiologically relevant context.[14]
Key Considerations for Reproducibility:
-
Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density.
-
Compound Incubation Time: The duration of compound exposure can significantly impact the results.
-
Assay Endpoint: Choose a robust and validated assay endpoint (e.g., ATP content for viability).
Protocol for a Cell Viability Assay (e.g., using a luminescent ATP-based assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the thiadiazole compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal.
-
Calculate the percent viability for each compound concentration and determine the GI50 value.
Data Analysis and Interpretation
Statistical analysis is a critical component of reproducible research.[15][16][17] It is essential to use appropriate statistical methods to analyze the data and to report the results with measures of variability.
Comparative Biological Activity Data
| Compound ID | Synthetic Batch | Enzyme IC50 (nM) ± SD | Cell Viability GI50 (µM) ± SD |
| Lead-Thiadiazole | Batch 1 | 15.2 ± 2.1 | 1.8 ± 0.3 |
| Lead-Thiadiazole | Batch 2 | 16.5 ± 3.5 | 2.1 ± 0.5 |
| Reference Inhibitor | N/A | 5.8 ± 0.9 | 0.5 ± 0.1 |
Signaling Pathway Implicated in Compound's Mechanism of Action
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Section 3: The Imperative of Analytical Chemistry for Reproducibility
The role of analytical chemistry is fundamental to ensuring the integrity of both the synthesis and biological testing phases.[18][19][20][21][22]
For Synthesis:
-
Starting Material Verification: Confirm the identity and purity of all starting materials using techniques like NMR and mass spectrometry.
-
Reaction Monitoring: Utilize chromatography (TLC, HPLC) to track the progress of the reaction and identify the formation of byproducts.
-
Final Product Characterization: Unambiguously confirm the structure of the final compound using a suite of analytical methods (¹H NMR, ¹³C NMR, HRMS, IR).
-
Purity Determination: Quantify the purity of the final compound using techniques like HPLC or qNMR. A purity of >95% is generally required for biological testing.
For Biological Testing:
-
Compound Identity and Purity Confirmation: Before any biological assay, re-confirm the identity and purity of the compound that has been stored.
-
Solubility Assessment: Determine the solubility of the compound in the assay buffer to avoid precipitation and inaccurate results.
-
Stability Analysis: Assess the stability of the compound under the conditions of the biological assay to ensure that the observed activity is due to the parent compound and not a degradation product.
Conclusion
Reproducibility is the cornerstone of good science and is essential for the successful translation of preclinical discoveries into new medicines.[9][23] By implementing the rigorous synthetic, analytical, and biological testing protocols outlined in this guide, researchers can significantly enhance the reliability and translatability of their findings. Adherence to these principles will not only improve the quality of preclinical research but also accelerate the development of new therapies for patients in need. For further guidance on reporting preclinical research, researchers are encouraged to consult the NIH's Principles and Guidelines.[24][25][26][27]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
